molecular formula C9H6F2O4 B2503766 4-(Carboxydifluoromethyl)benzoic Acid CAS No. 1240313-90-9

4-(Carboxydifluoromethyl)benzoic Acid

Cat. No.: B2503766
CAS No.: 1240313-90-9
M. Wt: 216.14
InChI Key: MHOJGCBIRXREAY-UHFFFAOYSA-N
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Description

4-(Carboxydifluoromethyl)benzoic Acid is a useful research compound. Its molecular formula is C9H6F2O4 and its molecular weight is 216.14. The purity is usually 95%.
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Scientific Research Applications

Material Science and Luminescence

Derivatives of benzoic acid, including those with modifications similar to 4-(Carboxydifluoromethyl)benzoic Acid, have been employed in the synthesis of lanthanide coordination compounds. These compounds exhibit notable photophysical properties, such as luminescence, which are influenced by the presence of electron-withdrawing or electron-donating groups on the benzoic acid moiety. For instance, the incorporation of electron-releasing substituents has been shown to enhance the luminescence of Tb(3+) complexes, whereas electron-withdrawing groups decrease luminescence efficiency due to energy dissipation mechanisms (Sivakumar et al., 2010).

Analytical Chemistry

In analytical chemistry, benzoic acid derivatives have been utilized as markers and probes. For example, the thermodynamic properties of carboxylic acid groups attached to different surfaces have been studied to understand their pKa shifts, which are critical for developing pH-sensitive materials. This research is particularly relevant for sensors and diagnostic tools, where 4-carboxyphenyl groups covalently attached to surfaces show significant deviations in pKa values, suggesting applications in surface chemistry and sensor development (Abiman et al., 2007).

Polymer Science

In polymer science, benzoic acid derivatives are used to modify the properties of polymers. The introduction of benzoic acid fragments into polydimethylsiloxanes, for example, alters the thermal and rheological properties of the resulting copolymers. This modification leads to a shift in the glass-transition temperature towards higher temperatures, indicating the potential for creating materials with tailored thermal properties (Gorodov et al., 2018).

Molecular Docking and Drug Design

This compound and its analogs find applications in molecular docking and drug design, where the understanding of molecular geometry, vibrational spectroscopy, and interaction with biological targets is crucial. Molecular docking studies, for instance, help in identifying the binding affinity of compounds to specific proteins, which is fundamental in the design of new drugs and therapeutic agents (Saravanamoorthy et al., 2021).

Environmental Applications

Derivatives of this compound are also explored for environmental applications, such as in the detection and removal of pollutants. For instance, the development of organotin(IV) complexes for antibacterial activity showcases the potential for using these compounds in water treatment and pollution control efforts (Win et al., 2010).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Carboxydifluoromethyl)benzoic Acid . These factors may include pH, temperature, and the presence of other molecules. Detailed studies are needed to understand how these environmental factors impact the compound’s action.

Properties

IUPAC Name

4-[carboxy(difluoro)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11,8(14)15)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOJGCBIRXREAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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